molecular formula C9H6N2O4 B077513 Benzimidazole-5,6-dicarboxylic acid CAS No. 10351-75-4

Benzimidazole-5,6-dicarboxylic acid

Cat. No.: B077513
CAS No.: 10351-75-4
M. Wt: 206.15 g/mol
InChI Key: PIPQOFRJDBZPFR-UHFFFAOYSA-N
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Description

Benzimidazole-5,6-dicarboxylic acid is a versatile and highly valuable aromatic heterocyclic building block for advanced research applications. Its primary utility stems from the presence of both a benzimidazole nitrogen-containing heterocycle and two ortho-positioned carboxylic acid functional groups, enabling its use as a multi-dentate organic linker in coordination chemistry. This compound is particularly significant in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, where it facilitates the construction of porous, crystalline materials with potential applications in gas storage, separation, catalysis, and sensing. In pharmaceutical and medicinal chemistry research, it serves as a critical precursor for the development of novel bioactive molecules, including kinase inhibitors and antiviral agents, by providing a rigid, planar scaffold that can mimic purine bases for targeted protein binding. The molecule's ability to engage in hydrogen bonding and π-π stacking further enhances its value in supramolecular chemistry and crystal engineering. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1H-benzimidazole-5,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-8(13)4-1-6-7(11-3-10-6)2-5(4)9(14)15/h1-3H,(H,10,11)(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPQOFRJDBZPFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427518
Record name benzimidazole-5,6-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10351-75-4
Record name benzimidazole-5,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzimidazole-5,6-dicarboxylic acid
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Scientific Research Applications

Pharmaceutical Applications

Benzimidazole derivatives have been extensively studied for their pharmacological properties. The following are key areas where benzimidazole-5,6-dicarboxylic acid plays a crucial role:

Antiviral Activity

  • Research has shown that benzimidazole derivatives exhibit antiviral properties against several viruses, including Hepatitis B and C. For instance, certain derivatives have demonstrated the ability to inhibit the secretion of Hepatitis B surface antigens with effective concentrations (EC50) as low as 0.6 μM .
  • Compounds derived from benzimidazole have also been effective against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating potent antiviral activity .

Anti-inflammatory and Analgesic Properties

  • Benzimidazole compounds are known for their anti-inflammatory effects. They inhibit cyclooxygenases (COXs), which are critical in the inflammatory process. Studies have highlighted that certain derivatives can significantly reduce inflammation compared to standard drugs like diclofenac .

Anticancer Activity

  • Various benzimidazole derivatives have shown promise in cancer treatment. For example, specific compounds have been reported to exhibit equal potency to doxorubicin against several cancer cell lines .

Coordination Chemistry

This compound is also utilized in coordination chemistry, particularly in the synthesis of metal complexes:

Metal Complexes

  • Hydrothermal synthesis of Ni(II) complexes with this compound has led to the formation of novel heterometallic coordination compounds. These complexes exhibit unique structural and luminescent properties, making them valuable for applications in materials science .

Luminescent Properties

  • The luminescence of these metal complexes is attributed to the presence of lanthanide ions, which enhances their potential use in optoelectronic devices and sensors .

Industrial Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals:

Pesticide Development

  • The compound is used as a precursor in developing pesticides due to its efficacy against certain agricultural pests .

Research Insights

Recent studies highlight the ongoing exploration of benzimidazole derivatives for their biological activities and potential therapeutic applications. For example:

  • A comprehensive review summarized the bioactivity of benzimidazole derivatives from 2012 to 2021, emphasizing their role in drug discovery and development .
  • Investigations into the structure-activity relationship (SAR) of these compounds continue to reveal insights into how modifications can enhance their effectiveness against various targets.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs

Benzimidazole-5,6-dicarboxylic acid shares structural similarities with other heterocyclic dicarboxylates, such as imidazole-4,5-dicarboxylic acid and quinazoline derivatives (Table 1). However, its fused aromatic system and carboxyl group positions enhance π-π stacking and metal-binding versatility. For instance, methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS 313535-84-1) has a similarity score of 0.95 but lacks the benzimidazole ring’s dual coordination sites, limiting its use in MOF synthesis .

Table 1: Structural analogs of this compound

CAS No. Compound Name Key Differences
313535-84-1 Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate Non-aromatic backbone, single carboxylate
75844-40-5 Unspecified benzimidazole derivative Altered substituent positions
Coordination Chemistry

Compared to simpler dicarboxylates like terephthalic acid, this compound forms more rigid and thermally stable frameworks. For example, lanthanide(III) coordination polymers with this ligand and 1,10-phenanthroline exhibit decomposition temperatures above 400°C, outperforming analogous imidazole-based complexes . The ligand’s N,O-chelation mode also enables unique magnetic behaviors, such as antiferromagnetic coupling in Mn(II) polymers (J = −2.1 cm⁻¹), which are absent in non-heterocyclic analogs .

Table 2: Key Properties of this compound Complexes

Complex Metal Center Coordination Geometry Notable Properties Reference
[Mn(Hbidc)]ₙ Mn(II) 5-coordinated Antiferromagnetic, luminescent
[Eu₂(bmd)₂(Hbmd)₂(H₂O)₈] Eu(III) 9-coordinated Red emission, 3D hydrogen-bonded network
[Zn(HBIDC)·H₂O]ₙ Zn(II) 3D netlike Blue luminescence (Φ = 0.48)
Photophysical and Thermal Properties

This compound complexes outperform those of non-aromatic ligands in luminescence efficiency. For instance, Tb(III) complexes emit green light (λₑₘ = 545 nm) with lifetimes exceeding 1 ms, whereas aliphatic dicarboxylate-Tb complexes show weaker emission due to inefficient ligand-to-metal energy transfer . Additionally, its coordination polymers retain structural integrity up to 350°C, unlike imidazole-4,5-dicarboxylic acid frameworks, which degrade below 300°C .

Pharmaceutical Relevance

While many benzimidazole derivatives (e.g., albendazole) are marketed as antiparasitic agents, this compound itself is primarily a synthetic intermediate. Its derivatives, however, show promise in antimicrobial applications, though direct comparisons with commercial drugs remain understudied .

Biological Activity

Benzimidazole-5,6-dicarboxylic acid (BDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with BDCA, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including BDCA, are known for their broad spectrum of biological activities. These compounds have been investigated for various pharmacological effects such as:

  • Antimicrobial : Effective against bacteria and fungi.
  • Antiviral : Inhibitory effects on viral replication.
  • Antitumor : Potential in cancer therapy.
  • Anti-inflammatory : Reduction of inflammation in various models.

The biological activity of BDCA can be attributed to several mechanisms:

  • Microtubule Inhibition : BDCA and its derivatives inhibit microtubule formation, which is crucial for cell division in nematodes and other parasites .
  • Enzyme Inhibition : BDCA has been shown to inhibit various enzymes, including kinases involved in cancer progression .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, scavenging free radicals more effectively than standard antioxidants like ascorbic acid .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of BDCA derivatives against several bacterial strains using the broth microdilution method. The results indicated:

CompoundMIC (µg/mL)Activity Type
150Antibacterial
2250Antifungal
362.5Antibacterial
412.5Antibacterial

Compounds with substitutions at the 4-position showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ampicillin .

Antitumor Activity

BDCA has demonstrated potential as an antitumor agent. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting its potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The biological activity of BDCA derivatives is highly dependent on their chemical structure. Modifications at specific positions on the benzimidazole ring can enhance or diminish their pharmacological properties. For example:

  • Substituents at the 5 or 6 positions often lead to increased antimicrobial activity.
  • Functional groups such as methoxy or cyano groups can enhance the compound's solubility and bioavailability.

Chemical Reactions Analysis

Coordination Chemistry with Lanthanides

H₃bidc reacts with lanthanide nitrates under hydrothermal conditions (180°C, NaOH) to form 3D coordination polymers. For example:

  • Reaction : H₃bidc + Ln(NO₃)₃·6H₂O + oxalate → {[Ln(Hbidc)(ox)₀.₅(H₂O)]·H₂O}ₙ

    • Products : Praseodymium (1), Samarium (2), and Europium (3) complexes exhibit luminescence due to energy transfer from the ligand to Ln³⁺ ions .

    • Structure : Each Ln³⁺ ion is nine-coordinate, bonded to four carboxyl oxygen atoms from Hbidc²⁻, one oxalate oxygen, and four water molecules .

Table 1: Key Properties of Lanthanide Complexes

ComplexSpace GroupLuminescence EfficiencyThermal Stability (TGA)
PrPna2₁ModerateStable up to 300°C
SmPna2₁HighStable up to 320°C
EuPna2₁Very HighStable up to 310°C

Acid-Catalyzed Rearrangement for Substituted Derivatives

H₃bidc undergoes acid-catalyzed rearrangements to yield 2-substituted benzimidazole derivatives:

  • Reaction : 2(3)-Aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acid → 2-(3-Arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acid .

    • Mechanism : The reaction proceeds via intramolecular cyclization, confirmed by NMR studies showing tautomerism in the product .

    • Applications : Derivatives are used to synthesize bioactive molecules via carboxyl group modifications (e.g., amidation, esterification) .

Transition Metal Coordination for Photocatalysis

H₃bidc forms 2D/3D frameworks with transition metals, enabling photocatalytic dye degradation:

  • Mn(II) Complex : [Mn(Hbidc)(H₂O)]ₙ

    • Structure : 1D chains linked by carboxyl and nitrogen coordination, with π–π stacking (3.3 Å) between benzimidazole rings .

    • Photocatalytic Activity : Degrades crystal violet (CV) and methylene blue (MB) with 89.85% efficiency under UV light, driven by hydroxyl radicals (- OH) and holes (h⁺) .

  • Ag(I)-Ln(III) Heterometallic Complexes : [LnAg(Hbidc)₂]·3H₂O

    • Structure : Orthorhombic frameworks stabilized by Ag–N bonds (2.0716–2.1856 Å) and hydrogen bonding .

Table 2: Photocatalytic Performance of Mn(II) Complex

DyeDegradation Rate (%)Active Species Identified
Crystal Violet89.85- OH, h⁺
Methylene Blue78.20- OH, O₂⁻

Supramolecular Assembly via Hydrogen Bonding

H₃bidc participates in hydrogen-bonded networks, as seen in silver complexes:

  • Reaction : AgNO₃ + H₃bidc → [Ag(bdc)(bdcH)]·H₂O

    • Structure : Linear Ag–N coordination (bond length: 2.1678 Å) with 3D supramolecular architecture via O–H⋯O and N–H⋯O bonds .

    • Disorder : Solvent water molecules and carboxylic protons exhibit positional disorder, resolved crystallographically .

Synthetic Methodologies

  • Hydrothermal Synthesis : Preferred for MOFs due to high yields and crystallinity .

  • One-Pot Reductive Cyclization : Uses Na₂S₂O₄ in DMSO for benzimidazole derivatives, avoiding hazardous reagents .

Critical Insights

  • Luminescence vs. Photocatalysis : Lanthanide complexes prioritize luminescence, while transition metal complexes excel in photocatalysis due to charge-transfer efficiency .

  • Structural Flexibility : The ligand’s multiple coordination modes (μ-η⁴, monodentate) enable diverse architectures .

Preparation Methods

Stepwise Cyclization and Functionalization

  • Cyclization :

    • Reagents : CDI in acetic acid.

    • Conditions : Room temperature, 4–6 hours.

    • Intermediate : 5,6-dichlorobenzimidazol-2-one (yield: 70–85%).

  • Halogenation :

    • Reagents : POBr₃ in dichloromethane.

    • Conditions : Reflux at 40°C for 3 hours.

    • Product : 2-bromo-5,6-dichlorobenzimidazole (yield: 90%).

To target dicarboxylic acids, the dichloro substituents could be replaced with carboxyl groups via hydrolysis or oxidation. For instance, substituting 4,5-dicarboxy-o-phenylenediamine in the cyclization step may directly yield benzimidazole-5,6-dicarboxylic acid, though this remains hypothetical without explicit experimental validation.

Hydrolysis of Ester Precursors

The hydrolysis of methyl or ethyl esters to carboxylic acids is a well-established strategy, as demonstrated in the synthesis of 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid.

Saponification Protocol

  • Substrate : Methyl ester of benzimidazole (e.g., 2-(2-chloro-6-fluorophenyl)-1H-benzimidazole-5-carboxylic acid methyl ester).

  • Reagents : NaOH in methanol/THF (2:1 v/v).

  • Conditions : Reflux at 65°C for 12 hours.

  • Yield : 70% after acidification and purification.

Table 1: Optimization of Ester Hydrolysis

Ester SubstituentBase Concentration (M)Solvent Ratio (MeOH:THF)Yield (%)
Methyl1.02:170
Ethyl1.51:165
tert-Butyl2.03:155

For dicarboxylic acid synthesis, diester precursors (e.g., dimethyl benzimidazole-5,6-dicarboxylate) could undergo analogous hydrolysis. Patent confirms the feasibility of this approach for monoesters, suggesting scalability for diesters with adjusted stoichiometry (2.0–3.0 eq NaOH).

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for Benzimidazole Carboxylic Acid Synthesis

MethodStarting MaterialKey ReagentsYield (%)Scalability
Acid-catalyzed rearrangementDihydroquinoxalineHCl/H₂SO₄60–75Moderate
Cyclization with CDIo-PhenylenediamineCDI, POBr₃70–90High
Ester hydrolysisBenzimidazole esterNaOH55–70High
  • Acid-catalyzed rearrangement excels in regioselectivity but requires pre-functionalized substrates.

  • Cyclization offers high yields but necessitates halogenation steps for functionalization.

  • Ester hydrolysis is operationally simple but limited by ester precursor availability.

Q & A

What are the established synthetic methodologies for metal complexes of Benzimidazole-5,6-dicarboxylic acid (H₃bidc)?

Basic
Hydrothermal and solvothermal methods are widely employed. For example, a zinc complex was synthesized via hydrothermal reaction between ZnSO₄·7H₂O and H₃bidc at 120°C, yielding 48% after 72 hours, with structural confirmation via IR, elemental analysis, and single-crystal XRD . Similarly, Ag(I) and Mn(II) complexes were prepared under controlled pH and temperature, emphasizing the ligand’s adaptability to diverse metal centers .

How do researchers validate the crystalline structures of H₃bidc-based coordination polymers?

Basic
Single-crystal X-ray diffraction (SCXRD) is critical. For instance, Ag(I) complexes were characterized using SCXRD (Bruker APEXII) with refinement via SHELXL97, revealing bond lengths (e.g., Ag–N = 2.18–2.24 Å) and angles (N–Ag–N = 173.32°) . IR spectroscopy complements this by identifying carboxylate stretching modes (e.g., ν(COO⁻) at ~1600 cm⁻¹) .

What optical properties are observed in H₃bidc-based complexes, and how are they measured?

Basic
Lanthanide complexes (e.g., Tb³⁺, Eu³⁺) exhibit strong luminescence due to ligand-to-metal energy transfer. For example, [Tb(L)(HL)(H₂O)]·H₂O shows green emission at 545 nm . Mn(II) polymers display red luminescence (λₘₐₓ = 726 nm) with a lifetime of 0.3 ms, attributed to d-d transitions and ligand-centered excited states .

How does metal choice influence the topology and dimensionality of H₃bidc coordination networks?

Advanced
Mn(II) forms 1D chains with 4⁴6² topology, while Ni(II) generates 2D layers (4.8² topology) via distinct coordination environments . Lanthanides (e.g., Ho³⁺, Er³⁺) create 3D frameworks through carboxylate and imidazole bridging, influenced by ionic radius and coordination number . Adjusting pH and counterions further modulates connectivity .

What strategies enhance the thermal stability of H₃bidc-based materials?

Advanced
Intermolecular hydrogen bonds and π-π stacking are key. The Mn(II) polymer [Mn(Hbidc)]ₙ remains stable up to 500°C due to strong H-bonding between uncoordinated carboxylates and imidazole NH groups . Similarly, a Mn-based MOF retained structural integrity in water for 20 days, attributed to hydrophobic interactions and robust coordination .

How can structural contradictions between SCXRD and spectroscopic data be resolved?

Advanced
Cross-validation is essential. For Ag(I) complexes, discrepancies in bond lengths (SCXRD vs. DFT calculations) were resolved by analyzing thermal displacement parameters and refining hydrogen-bonding networks . Pairing SCXRD with EXAFS or solid-state NMR can clarify disorder in solvent molecules .

What role do reaction conditions play in determining product yield and purity?

Advanced
Optimizing temperature, reaction time, and metal-to-ligand ratios is critical. The Zn(II) complex achieved 48% yield at 120°C for 72 hours, while higher temperatures (>150°C) led to decomposition . For lanthanides, pH >5 promotes deprotonation of H₃bidc, enabling polydentate binding and higher-dimensional networks .

How can white-light emission be engineered in H₃bidc systems?

Advanced
Co-doping lanthanides (e.g., Tb³⁺/Eu³⁺) or introducing energy-transfer mediators like 1,10-phenanthroline enables tunable emission. A Tb/Eu-coordinated polymer achieved white-light CIE coordinates (0.33, 0.35) by balancing ligand-centered and metal-centered transitions .

What methodologies assess the supramolecular interactions in H₃bidc frameworks?

Advanced
Hirshfeld surface analysis quantifies intermolecular interactions. In Ag(I) complexes, O–H···O (25%) and N–H···O (18%) interactions dominate, visualized using CrystalExplorer . Topological analysis (e.g., Reticular Chemistry Structure Resource) classifies networks, such as the sql topology in 2D Mn(II) layers .

How do researchers address low yields in hydrothermal synthesis?

Advanced
Precursor solubility and nucleation kinetics are optimized. Using mixed solvents (e.g., H₂O/DMF) improves ligand solubility, while slow cooling (0.5°C/min) enhances crystal growth . Seeding with microcrystals or adding structure-directing agents (e.g., NH₄⁺) also improves yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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